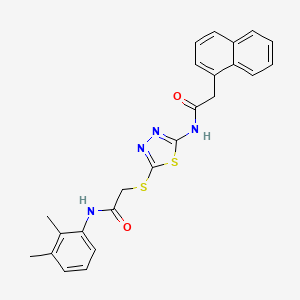

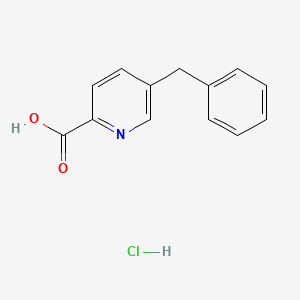

(2E)-2-(dimethylaminomethylidene)-4H-1,4-benzothiazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

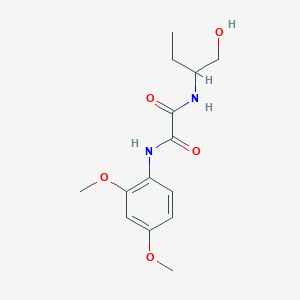

(2E)-2-(dimethylaminomethylidene)-4H-1,4-benzothiazin-3-one, also known as DMBT-1, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. DMBT-1 is a member of the benzothiazin-3-one family, which is composed of several heterocyclic compounds that are known to possess a wide range of biological activities. The structure of DMBT-1 is composed of a dimethylaminomethylidene group and a 1,4-benzothiazin-3-one ring system. It is a colorless solid that is soluble in water, ethanol, and other polar solvents.

Applications De Recherche Scientifique

Protein Labeling & Crosslinking

This compound is used in the field of protein labeling and crosslinking . It reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .

Peptide Synthesis

The compound has been used in peptide synthesis to form amide bonds . This is a crucial step in the formation of peptides, which are short chains of amino acid monomers linked by peptide (amide) bonds.

Immunogen Formation

It has been used to connect haptens to carrier proteins to form immunogens . This is important in the production of vaccines and for the study of immune responses.

DNA Labeling

The compound has been used for DNA labeling through 5’ phosphate groups . This is useful in various molecular biology techniques that require the detection and isolation of specific DNA sequences.

Formation of Amine-Reactive NHS Esters

It has been used to build bio-molecules with amine-reactive N-hydroxysuccinimide (NHS) esters . NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of N-hydroxysuccinimide.

Palladium-Catalysed Allylic Substitution Reactions

The compound has been used in palladium-catalysed allylic substitution reactions to form C–C bonds . This is a key reaction in organic chemistry, allowing for the formation of new carbon-carbon bonds.

Electrogenerated Chemiluminescence

The compound has shown strong electrogenerated chemiluminescence . This property could find applications in electrochemiluminescence analysis and imaging.

Synthesis of Diazaphospholidine Ligands

The compound has been used in the synthesis of diazaphospholidine ligands . These ligands have shown excellent results in palladium-catalysed allylic substitution reactions to form C–C and C–N bonds .

Propriétés

IUPAC Name |

(2E)-2-(dimethylaminomethylidene)-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-13(2)7-10-11(14)12-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3,(H,12,14)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMPITQTJSREJK-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=O)NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\C(=O)NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(dimethylaminomethylidene)-4H-1,4-benzothiazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)

![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2947267.png)

![N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2947268.png)

![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2947272.png)

![methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2947275.png)